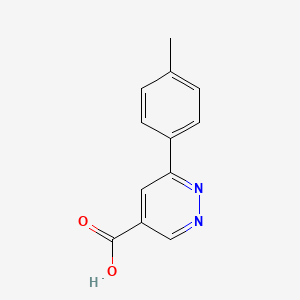![molecular formula C9H10N4O3 B1475729 2-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid CAS No. 2090955-83-0](/img/structure/B1475729.png)
2-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid
Descripción general
Descripción
The compound “2-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid” is a derivative of the triazole class . Triazoles are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives involves various methods . One common method involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Another method involves adding ethanol and hydrazine hydrate, dropwisely adding 2-chloropyrazine, and regulating the pH value to 6 .Molecular Structure Analysis
Triazoles have two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole . The molecular formula of a triazole is C2H3N3 . The structure of the specific compound “this compound” is not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Chemical Synthesis and Heterocyclic Compound Formation
The compound 2-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid and its derivatives are primarily involved in the synthesis of complex heterocyclic structures. These chemical reactions are crucial for developing new molecules with potential applications in pharmaceuticals, materials science, and organic chemistry. For example, Gray et al. (1976) explored cyclisation reactions of azolylhydrazones derived from ethyl cyanoacetate and malononitrile, leading to the formation of azolo[5,1-c][1,2,4]triazines, which are significant for their potential biological activities and chemical properties (Gray, Stevens, Tennant, & Vevers, 1976).
Biological Activity Studies
Compounds derived from this compound have been studied for their antibacterial and antifungal properties. Hassan (2013) synthesized new pyrazoline and pyrazole derivatives and evaluated their antimicrobial activity, highlighting the potential of these compounds in developing new therapeutic agents (Hassan, 2013).
Methodological Innovations in Synthesis
Lee et al. (1989) proposed a novel method for synthesizing 8-oxo-3-thioxo-2,3,7,8-tetrahydro-1,2,4-triazolo[4,3-a] pyrazines, showcasing a simplified and efficient approach to producing these heterocyclic compounds with good yields (Lee, Kim, Um, & Park, 1989). This methodological innovation opens new avenues for chemical synthesis and the exploration of heterocyclic compounds' chemical and biological properties.
Exploration of Compound Derivatives
Research into derivatives of this compound extends into various chemical structures and their applications. Thirupaiah and Vedula (2014) developed a one-pot procedure for synthesizing substituted phthalazine-1,4-diones, demonstrating the versatility and chemical reactivity of these compounds in creating pharmacologically relevant molecules (Thirupaiah & Vedula, 2014).
Mecanismo De Acción
While the specific mechanism of action for “2-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid” is not detailed in the search results, it can be inferred that triazolo[4,3-a]pyrazine derivatives might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .
Direcciones Futuras
Triazoles have been the focus of many research studies due to their versatile biological activities . They are commonly used in medicinal chemistry and are included in the class of antimicrobials . Future research may focus on synthesizing and studying the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .
Propiedades
IUPAC Name |
2-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-2-6-10-11-8-9(16)12(5-7(14)15)3-4-13(6)8/h3-4H,2,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFSUIGZFTYXNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CN(C2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid](/img/structure/B1475646.png)
![1-(2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-piperazine](/img/structure/B1475647.png)
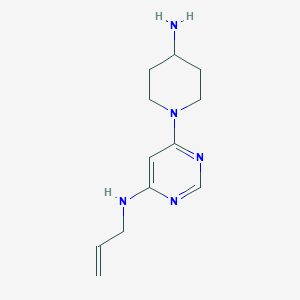
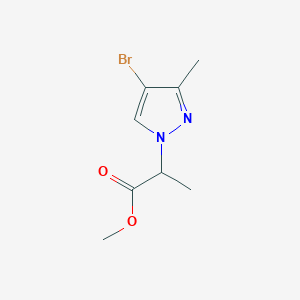
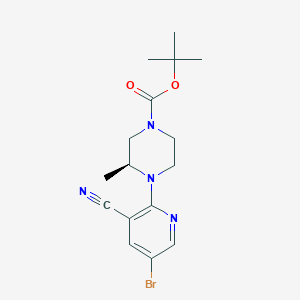

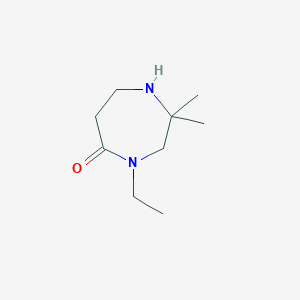
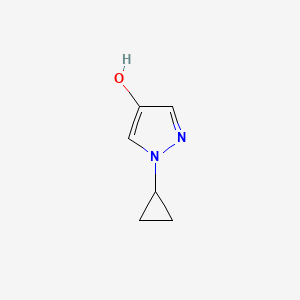

![3-Amino-4-[2-(1,3-dioxo-1,3-dihydro-isoindol-2-yloxy)-ethoxy]-benzonitrile](/img/structure/B1475659.png)

